![molecular formula C10H12FN B13004303 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is an organic compound belonging to the class of benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom. The molecular formula of this compound is C10H12FN, and it has a molecular weight of 165.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzazepines, including 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, can be achieved through various synthetic routes. One common method involves the expansion of benzo-fused carbo- and heterocycles in one-pot reactions . Microwave-assisted synthesis is also employed to facilitate the formation of medium-sized heterocycles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry conditions at temperatures ranging from 2-8°C .
Chemical Reactions Analysis
Types of Reactions: 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluoro-substituted benzazepine derivatives, while substitution reactions can introduce various functional groups onto the benzazepine scaffold .
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its use as a scaffold for drug development . The compound’s unique structure makes it a valuable tool for exploring new chemical reactions and biological pathways.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Molecular dynamics experiments have been performed to evaluate the binding stabilities between the compound and its receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine include other benzazepines, such as 8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and 2,3,4,5-tetrahydro-1H-benzo[d]azepine . These compounds share a similar benzene-azepine fused ring structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its fluoro substituent, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-5-1-3-8-4-2-6-12-7-9(8)10/h1,3,5,12H,2,4,6-7H2 |
InChI Key |
ZLJPRYAWVBYMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



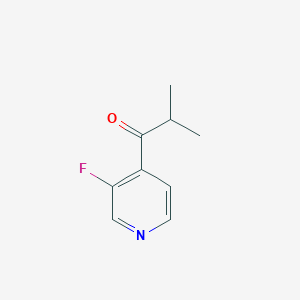
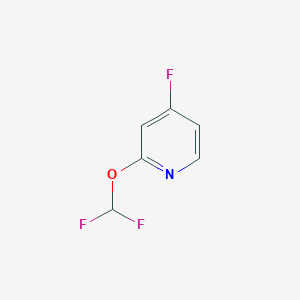
![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)
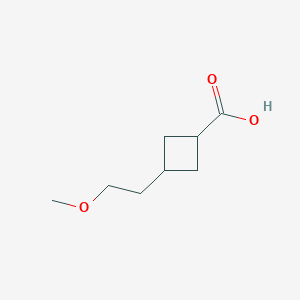
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
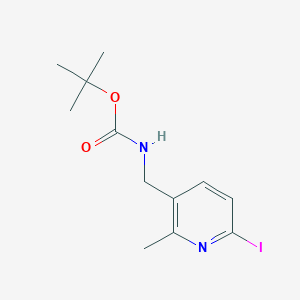
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
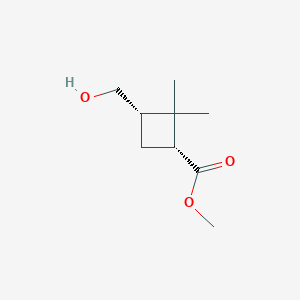
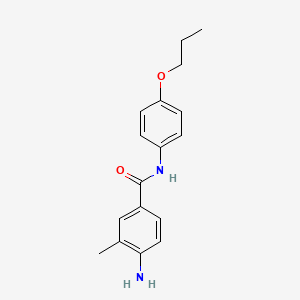
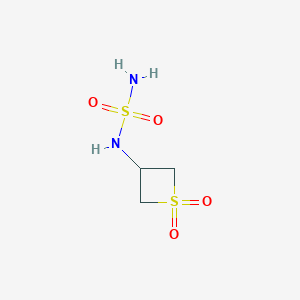
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)
